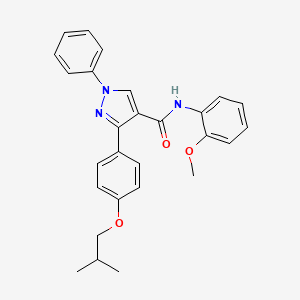
3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
説明
3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole class of organic compounds. This compound has been the subject of scientific research due to its potential applications in various fields, such as medicine, pharmacology, and biochemistry. The purpose of
作用機序
The mechanism of action of 3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and COX-2 inhibitory effects by modulating the production of inflammatory mediators, such as nitric oxide and prostaglandin E2. This compound may also act by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-stimulated RAW 264.7 cells. In vivo studies have shown that this compound exhibits anti-inflammatory activity in a mouse model of acute lung injury.
実験室実験の利点と制限
One advantage of using 3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its potential as an anti-inflammatory agent. This compound may be useful for studying the inflammatory response and for developing new anti-inflammatory drugs. One limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One direction is to further investigate its anti-inflammatory and COX-2 inhibitory effects in vitro and in vivo. Another direction is to study its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it may be useful to study the structure-activity relationship of this compound to identify more potent and selective COX-2 inhibitors.
科学的研究の応用
3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been the subject of scientific research due to its potential applications in various fields. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent. In one study, it was found that 3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide exhibited anti-inflammatory activity by inhibiting the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-stimulated RAW 264.7 cells.
In biochemistry, this compound has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response and is a target for the development of anti-inflammatory drugs. In one study, it was found that 3-(4-isobutoxyphenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide exhibited potent inhibitory activity against COX-2.
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19(2)18-33-22-15-13-20(14-16-22)26-23(17-30(29-26)21-9-5-4-6-10-21)27(31)28-24-11-7-8-12-25(24)32-3/h4-17,19H,18H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOFGXGVPDDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}-2,5-dimethyl-3-furamide](/img/structure/B4756697.png)
![3-(3-hydroxypropyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4756703.png)
![ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B4756710.png)
![N~2~-(2,6-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4756720.png)
![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4756724.png)
![2-methyl-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4756726.png)

![1-{4,4-dichloro-3-[(4-methylphenyl)thio]-2-nitro-2-butenoyl}pyrrolidine](/img/structure/B4756740.png)
![1'-methyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4756741.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4756745.png)
![N-(5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B4756753.png)

![2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4756766.png)
![N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4756779.png)